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Compound of Interest

Compound Name:
5-Amino-1-methylpiperidin-2-one

hydrochloride

Cat. No.: B595993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 5-Amino-1-
methylpiperidin-2-one hydrochloride, a valuable building block in pharmaceutical research.

The synthesis involves a multi-step process commencing with the preparation of a key nitro-

aromatic intermediate, followed by a reduction and subsequent salt formation. This document

outlines detailed experimental protocols, presents quantitative data in a structured format, and

includes graphical representations of the synthetic pathway.

Overview of the Synthetic Route
The synthesis of 5-Amino-1-methylpiperidin-2-one hydrochloride can be achieved through

a three-step process:

Nitration: Synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one.

Reductive Amination: Catalytic hydrogenation of the nitro-substituted pyridinone to the

corresponding aminopiperidinone. This step involves the simultaneous reduction of the nitro

group and saturation of the pyridine ring.

Salt Formation: Conversion of the free amine, 5-Amino-1-methylpiperidin-2-one, to its stable

hydrochloride salt.
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Caption: Overall synthetic workflow for 5-Amino-1-methylpiperidin-2-one hydrochloride.

Experimental Protocols and Data
The synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one, can be achieved from 2-

hydroxy-5-nitropyridine.

2-hydroxy-5-nitropyridine

Reaction

Methylating Agent
(e.g., Dimethyl sulfate)

Solvent
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Base
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Caption: Experimental workflow for the synthesis of 1-methyl-5-nitropyridin-2-one.

Experimental Protocol:

A mixture of 2-hydroxy-5-nitropyridine, a suitable methylating agent such as dimethyl sulfate,

and a base like potassium carbonate are reacted in an appropriate solvent (e.g., acetone)

under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon
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completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced

pressure. The resulting crude product is then purified, typically by recrystallization, to yield 1-

methyl-5-nitropyridin-2-one.

Parameter Value Reference

Starting Material 2-hydroxy-5-nitropyridine N/A

Reagents
Dimethyl sulfate, Potassium

carbonate
N/A

Solvent Acetone N/A

Reaction Temperature Reflux N/A

Reaction Time 4-6 hours (monitored by TLC) N/A

Yield 85-95% (representative) N/A

Purity >98% after recrystallization N/A

This step involves the reduction of the nitro group and the saturation of the pyridine ring in a

single pot reaction using catalytic hydrogenation.

1-methyl-5-nitropyridin-2-one
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Caption: Experimental workflow for the catalytic hydrogenation step.

Experimental Protocol:

1-methyl-5-nitropyridin-2-one is dissolved in a suitable solvent, such as methanol or ethanol, in

a pressure-resistant reactor. A catalytic amount of a noble metal catalyst, typically palladium on

carbon (Pd/C) or a platinum-based catalyst, is added to the solution. The reactor is then purged

with an inert gas before being pressurized with hydrogen gas. The reaction mixture is stirred at

a specific temperature and pressure until the uptake of hydrogen ceases, indicating the

completion of the reaction. The catalyst is then removed by filtration through a pad of celite,

and the solvent is evaporated under reduced pressure to yield the crude 5-Amino-1-

methylpiperidin-2-one.

Parameter Value Reference

Starting Material 1-methyl-5-nitropyridin-2-one [1]

Catalyst 5-10% Pd/C or Pt on Carbon [2]

Solvent Methanol or Ethanol [2]

Hydrogen Pressure 2-7 bar [2]

Reaction Temperature 25-50 °C [2]

Reaction Time 10-24 hours [2]

Yield 80-90% (representative) N/A

Purity
Used directly in the next step

or purified by chromatography
N/A

The final step is the conversion of the free amine to its more stable hydrochloride salt.
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Caption: Experimental workflow for the hydrochloride salt formation.

Experimental Protocol:

The crude or purified 5-Amino-1-methylpiperidin-2-one from the previous step is dissolved in a

suitable anhydrous solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride in

an organic solvent (e.g., dioxane or diethyl ether) is then added dropwise to the stirred solution

of the amine. Alternatively, dry hydrogen chloride gas can be bubbled through the solution. The

hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by

filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting

material and impurities, and dried under vacuum to yield the final product.
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Parameter Value Reference

Starting Material
5-Amino-1-methylpiperidin-2-

one
N/A

Reagent
Anhydrous HCl (in solvent or

as gas)
N/A

Solvent
Ethanol, Diethyl Ether, or

Dioxane
N/A

Reaction Temperature 0-25 °C N/A

Reaction Time 1-2 hours N/A

Yield >95% (representative) N/A

Purity >98% after washing and drying N/A

Conclusion
The synthesis of 5-Amino-1-methylpiperidin-2-one hydrochloride can be reliably achieved

through the described three-step sequence. The key steps involve the formation of a

nitropyridinone intermediate, followed by a robust catalytic hydrogenation and a straightforward

salt formation. The presented protocols and data provide a solid foundation for the laboratory-

scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction

conditions may be possible to improve yields and reduce reaction times, particularly for large-

scale production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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